

# The Chemical Architecture of Neohesperidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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This technical guide provides a comprehensive overview of the chemical structure of **neohesperidin**, a flavanone glycoside predominantly found in citrus fruits. This document details its structural features, physicochemical properties, and the experimental methodologies employed for its isolation and characterization.

# **Core Chemical Structure and Properties**

**Neohesperidin** is a flavonoid belonging to the flavanone subclass. Its structure is characterized by a central three-ring system (A, B, and C rings) typical of flavanones. The core aglycone, hesperetin, is glycosidically linked to a disaccharide, neohesperidose, at the 7-position of the A ring. Neohesperidose consists of an  $\alpha$ -L-rhamnopyranosyl unit linked to a  $\beta$ -D-glucopyranosyl unit via a  $(1 \rightarrow 2)$  glycosidic bond. The stereochemistry at the C2 position of the C ring is (S).

The International Union of Pure and Applied Chemistry (IUPAC) name for **neohesperidin** is (2S)-7-{[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one.

# **Physicochemical Data**

A summary of the key quantitative data for **neohesperidin** is presented in Table 1.



Property	Value	Reference
Molecular Formula	C28H34O15	[1][2][3]
Molecular Weight	610.56 g/mol	[1][3]
Appearance	White to off-white powder	
Melting Point	239-243 °C	_
Water Solubility	3.98 mg/L at 20 °C	_
LogP	-0.69 at 20 °C	_

# Structural Elucidation and Spectroscopic Analysis

The chemical structure of **neohesperidin** has been elucidated and confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

While a complete, experimentally verified table of 1H and 13C NMR chemical shifts for every atom in the **neohesperidin** molecule was not definitively available in the reviewed literature, the expected signals can be inferred from the known structure and data for similar flavonoid glycosides.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the A and B rings, the protons of the heterocyclic C ring, and the protons of the glucose and rhamnose sugar moieties. The anomeric protons of the glucose and rhamnose units are particularly diagnostic.
- 13C NMR: The carbon NMR spectrum will display signals for all 28 carbon atoms. The carbonyl carbon (C-4) of the flavanone skeleton will appear significantly downfield. The chemical shifts of the carbons in the sugar units are indicative of the type of sugar and the glycosidic linkages.

## Mass Spectrometry (MS)



Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of **neohesperidin**, which aids in its structural confirmation. In negative ion mode ESI-MS/MS, **neohesperidin** typically exhibits a deprotonated molecular ion [M-H]<sup>-</sup> at m/z 609. Subsequent fragmentation involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the hesperetin aglycone at m/z 301. Further fragmentation of the aglycone can also be observed.

### **Ultraviolet-Visible (UV-Vis) Spectroscopy**

The UV-Vis spectrum of **neohesperidin** in methanol typically shows two major absorption bands, which are characteristic of the flavanone chromophore. These bands are generally observed around 285 nm (Band II, corresponding to the A-ring) and 325 nm (Band I, corresponding to the B-ring).

# Experimental Protocols Isolation and Purification of Neohesperidin from Citrus Peel

The following is a representative protocol for the isolation and purification of **neohesperidin** from citrus sources, based on commonly employed techniques.

Objective: To extract and purify **neohesperidin** from the peel of citrus fruits.

#### Materials:

- Dried and powdered citrus peel (e.g., from bitter orange, Citrus aurantium)
- Methanol or ethanol
- Macroporous adsorbent resin (e.g., D101)
- Deionized water
- Solvents for chromatography (e.g., ethyl acetate, n-butanol, water)
- Rotary evaporator



- Chromatography columns
- High-Performance Liquid Chromatography (HPLC) system for analysis

#### Procedure:

- Extraction: The dried citrus peel powder is extracted with a suitable solvent, such as
  methanol or aqueous ethanol, at an elevated temperature. This can be performed using
  maceration, soxhlet extraction, or ultrasonication to enhance efficiency.
- Filtration and Concentration: The extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Macroporous Resin Chromatography: The crude extract is dissolved in water and loaded onto a pre-conditioned macroporous resin column.
  - The column is first washed with deionized water to remove sugars and other highly polar impurities.
  - Neohesperidin and other flavonoids are then eluted with a gradient of aqueous ethanol.
     Fractions are collected and monitored by HPLC.
- Further Purification (Optional): For higher purity, fractions enriched with **neohesperidin** can be subjected to further chromatographic steps, such as Sephadex LH-20 column chromatography or preparative HPLC.
- Crystallization: The purified neohesperidin is obtained as a solid by crystallization from a suitable solvent system, such as aqueous methanol.
- Purity Analysis: The purity of the isolated neohesperidin is assessed by HPLC, and its identity is confirmed by MS and NMR spectroscopy.

# **Spectroscopic Analysis Protocols**

3.2.1. NMR Spectroscopy



- Sample Preparation: A few milligrams of purified neohesperidin are dissolved in a deuterated solvent, such as deuterated methanol (CD3OD) or deuterated dimethyl sulfoxide (DMSO-d6).
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. 2D NMR experiments are essential for the unambiguous assignment of all proton and carbon signals.

#### 3.2.2. Mass Spectrometry

- Sample Preparation: A dilute solution of neohesperidin is prepared in a suitable solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonia to aid ionization.
- Instrumentation: Analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, ion trap, or time-of-flight (TOF).
- Data Acquisition: Mass spectra are acquired in both positive and negative ion modes. For structural confirmation, tandem mass spectrometry (MS/MS) is performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

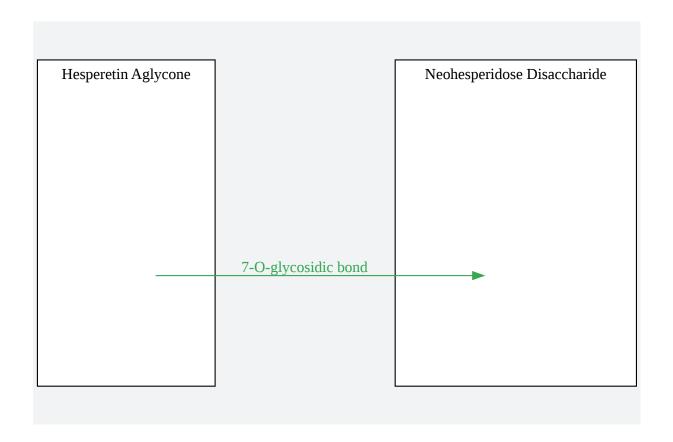
#### 3.2.3. UV-Vis Spectroscopy

- Sample Preparation: A dilute solution of **neohesperidin** is prepared in a UV-transparent solvent, such as methanol or ethanol.
- Instrumentation: The UV-Vis spectrum is recorded using a double-beam spectrophotometer.
- Data Acquisition: The absorbance is scanned over a wavelength range of approximately 200-400 nm. The wavelengths of maximum absorbance (λmax) are recorded.

#### **Visualization of Chemical Structure**



The chemical structure of **neohesperidin** is depicted below, illustrating the connectivity of the hesperetin aglycone and the neohesperidose moiety.



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Caption: Chemical structure of **neohesperidin**.

The diagram above illustrates the fundamental components of the **neohesperidin** molecule: the hesperetin aglycone and the neohesperidose disaccharide, connected by a 7-O-glycosidic linkage. This structural arrangement is responsible for its characteristic chemical and biological properties.

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- To cite this document: BenchChem. [The Chemical Architecture of Neohesperidin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678168#what-is-the-chemical-structure-of-neohesperidin]

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